JTT-553: A Technical Guide to a Novel Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor
JTT-553: A Technical Guide to a Novel Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTT-553 is a potent and selective small-molecule inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed by Japan Tobacco, JTT-553 was investigated as a potential therapeutic agent for obesity and related metabolic disorders. Although its clinical development was discontinued in Phase I, the preclinical data for JTT-553 provide valuable insights into the pharmacological effects of DGAT1 inhibition. This technical guide offers an in-depth overview of JTT-553, including its mechanism of action, chemical properties, preclinical efficacy, and the signaling pathways it modulates. All quantitative data from key studies are presented in structured tables, and experimental protocols are detailed to facilitate reproducibility and further investigation.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides. It catalyzes the final step, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. DGAT1 is highly expressed in the small intestine, adipose tissue, and liver, playing a significant role in dietary fat absorption and energy storage. Inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.
JTT-553 is a novel, potent, and selective inhibitor of DGAT1. Its investigation has provided a deeper understanding of the physiological roles of DGAT1 and the potential therapeutic benefits and challenges of its inhibition.
Chemical and Pharmacological Properties
JTT-553 is a complex heterocyclic molecule with the systematic name (trans-5-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][1][2]oxazin-6-yl)-2,3-dihydrosipro(cyclohexane-1,1-inden)-4-yl)acetic acid. Its chemical and pharmacological properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C25H27F3N4O3 |
| Molecular Weight | 488.5 g/mol |
| Mechanism of Action | Selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1) |
| IC50 (Human DGAT1) | 2.38 nM[1] |
| Selectivity | No significant inhibitory activity against human DGAT2 and ACAT1 (IC50 > 10 µM)[1] |
| Developer | Japan Tobacco |
| Development Status | Discontinued in Phase I clinical trials for obesity |
Preclinical Efficacy
Preclinical studies in rodent models of obesity and type 2 diabetes have demonstrated the potential of JTT-553 to improve metabolic parameters.
Effects on Body Weight and Food Intake in a Genetic Model of Type 2 Diabetes
In a study using KK-Ay mice, a model of genetic type 2 diabetes, repeated oral administration of JTT-553 for 5 weeks resulted in significant reductions in body weight gain and cumulative food consumption, particularly in mice fed a high-fat diet.
| Parameter | 3.1% Fat Diet Control | 35% Fat Diet Control | JTT-553 (3 mg/kg/day) in 35% Fat Diet |
| Initial Body Weight (g) | ~40 g | ~40 g | ~40 g |
| Final Body Weight (g) | ~45 g | ~52 g | ~47 g |
| Body Weight Gain (g) | ~5 g | ~12 g | ~7 g |
| Cumulative Food Consumption (g) | ~200 g | ~200 g | ~175 g |
Data adapted from a 5-week study in KK-Ay mice.
Effects on Glucose and Lipid Metabolism in a Genetic Model of Type 2 Diabetes
In the same study with KK-Ay mice, JTT-553 administration led to improvements in several key metabolic markers in non-fasting conditions.
| Parameter | 35% Fat Diet Control | JTT-553 (3 mg/kg/day) in 35% Fat Diet |
| Plasma Glucose (mg/dL) | ~400 | ~250 |
| Plasma Insulin (ng/mL) | ~15 | ~8 |
| Plasma NEFA (mEq/L) | ~1.2 | ~0.8 |
| Plasma Total Cholesterol (mg/dL) | ~200 | ~150 |
| Liver Triglycerides (mg/g) | ~40 | ~20 |
Data adapted from a 5-week study in KK-Ay mice (non-fasting state).
Signaling Pathways
The therapeutic effects of JTT-553 are mediated through its influence on key metabolic signaling pathways.
DGAT1 Inhibition and Triglyceride Synthesis
JTT-553 directly inhibits DGAT1, blocking the final and committed step in triglyceride synthesis. This leads to a reduction in the production and storage of triglycerides in tissues like the small intestine and adipose tissue.
DGAT1 Inhibition and Incretin Secretion
By inhibiting triglyceride synthesis in the small intestine, JTT-553 leads to an accumulation of fatty acids and monoacylglycerols in the intestinal lumen. These lipids then travel to the distal small intestine, where they stimulate enteroendocrine L-cells to secrete incretin hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). These hormones play a role in regulating appetite and glucose homeostasis.
DGAT1 Inhibition and Protein Kinase C (PKC) Activation
The inhibition of DGAT1 can lead to an accumulation of its substrate, diacylglycerol (DAG), in the enterocytes of the small intestine. DAG is a known activator of Protein Kinase C (PKC). The activation of PKC in the small intestine has been linked to an increase in plasma transaminase levels, a potential side effect observed with DGAT1 inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of JTT-553, based on standard methodologies in preclinical research.
Diet-Induced Obesity (DIO) Rat Model
Objective: To induce an obese phenotype in rats for testing the anti-obesity effects of JTT-553.
Methodology:
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Animals: Male Sprague-Dawley or Wistar rats, typically 6-8 weeks old.
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Housing: Housed individually or in small groups in a temperature- and light-controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle).
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Diet:
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Control Group: Fed a standard chow diet (e.g., ~10% kcal from fat).
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DIO Group: Fed a high-fat diet (HFD) ad libitum. A common HFD composition is 45-60% of total calories from fat, often from sources like lard or vegetable shortening.
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Duration: Rats are typically maintained on the HFD for 8-12 weeks to develop a stable obese phenotype, characterized by significantly higher body weight and body fat percentage compared to the control group.
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Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or daily).
JTT-553 Administration (Oral Gavage)
Objective: To administer a precise dose of JTT-553 orally to experimental animals.
Methodology:
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Preparation of Dosing Solution: JTT-553 is suspended in a suitable vehicle, such as a 0.5% aqueous solution of methylcellulose or carboxymethylcellulose. The concentration is calculated to deliver the desired dose in a specific volume (e.g., 5-10 mL/kg body weight).
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Animal Handling: The rat is gently restrained to immobilize its head and torso.
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Gavage Procedure:
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A gavage needle of appropriate size (e.g., 16-18 gauge for adult rats) is attached to a syringe containing the dosing solution.
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The needle is carefully inserted into the esophagus via the mouth.
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The solution is slowly administered into the stomach.
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Post-Administration Monitoring: The animal is observed for any signs of distress immediately after the procedure.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of JTT-553 on glucose metabolism.
Methodology:
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Fasting: Mice are fasted overnight (e.g., 12-16 hours) with free access to water.
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Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
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Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
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Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
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Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
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Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Measurement of Plasma Triglycerides
Objective: To quantify the levels of triglycerides in the plasma of experimental animals.
Methodology:
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Blood Collection: Blood is collected from the animals, typically via cardiac puncture or from a major vein, into tubes containing an anticoagulant (e.g., EDTA).
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Plasma Separation: The blood is centrifuged to separate the plasma.
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Triglyceride Assay:
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Commercially available colorimetric or enzymatic assay kits are commonly used.
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The assay typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.
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The glycerol is then measured through a series of coupled enzymatic reactions that produce a colored or fluorescent product.
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Quantification: The absorbance or fluorescence is measured using a microplate reader, and the triglyceride concentration is determined by comparison to a standard curve.
Conclusion
JTT-553 is a well-characterized DGAT1 inhibitor that has demonstrated significant efficacy in preclinical models of obesity and type 2 diabetes. Its ability to reduce body weight, improve glucose metabolism, and modulate lipid profiles underscores the therapeutic potential of targeting DGAT1. The detailed understanding of its mechanism of action, including its effects on incretin secretion and potential for PKC activation, provides a valuable framework for the development of future DGAT1 inhibitors with improved efficacy and safety profiles. While the clinical development of JTT-553 was halted, the knowledge gained from its investigation continues to inform and guide research in the field of metabolic diseases.
References
- 1. Potential mechanism of enhanced postprandial glucagon-like peptide-1 release following treatment with a diacylglycerol acyltransferase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
